![molecular formula C11H11NO2 B1321717 4-(3-Methoxyphenyl)-4-oxobutyronitrile CAS No. 38102-72-6](/img/structure/B1321717.png)
4-(3-Methoxyphenyl)-4-oxobutyronitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(3-Methoxyphenyl)-4-oxobutyronitrile involves base-catalyzed reactions and the use of various starting materials. For instance, the compound 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile was synthesized through a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . This method suggests a general approach for synthesizing similar nitrile compounds by reacting aldehydes with acetonitriles in the presence of a base.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of methoxy and nitro groups attached to phenyl rings, which influence the molecular conformation and properties. For example, the compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile exhibits a lowest-energy molecular conformation determined by varying the selected torsion angle and calculating the molecular energy profile . The crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile shows inter and intramolecular hydrogen bonds, which could be a common feature in these compounds, affecting their stability and reactivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their electronic properties, such as HOMO and LUMO energies. The HOMO and LUMO analysis helps to elucidate information regarding charge transfer within the molecule, which is crucial for understanding their participation in chemical reactions . The presence of the nitrile group also suggests potential reactivity towards nucleophilic addition or cycloaddition reactions, commonly used in the construction of bioactive heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse, with some exhibiting liquid crystalline behavior and luminescent properties. The liquid crystalline behavior is influenced by the molecular structure, such as the bent-core structures and the length of the alkoxy chains . The luminescent properties are indicated by their absorption and emission bands, making them potential candidates for blue-emitting materials . The spectroscopic properties, including FT-IR, UV-vis, and NMR, provide detailed insights into the molecular vibrations, electronic transitions, and chemical shifts, which are essential for the characterization of these compounds . The thermodynamic properties, such as standard heat capacity, entropy, and enthalpy changes, are also calculated to understand their stability and reactivity at different temperatures .
Scientific Research Applications
Exposure and Toxicity Studies
4-(3-Methoxyphenyl)-4-oxobutyronitrile and its derivatives are studied extensively in the context of environmental and health sciences. For instance, benzophenone-3, a compound with structural similarity, is widely used as an ultraviolet filter in skincare products and as a food additive. Research indicates that exposure to such phenolic compounds could be linked to reproductive toxicity. Studies have found associations between high levels of exposure and reproductive parameters in humans and animals, suggesting potential endocrine-disrupting effects (Ghazipura et al., 2017).
Antioxidant and Antimicrobial Applications
Compounds like syringic acid, a phenolic compound often found in fruits and vegetables, demonstrate a wide range of therapeutic applications including prevention of diseases like diabetes, cardiovascular diseases, and cancer. They also possess antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. Such compounds, which may include derivatives of 4-(3-Methoxyphenyl)-4-oxobutyronitrile, are significant due to their role in modulating enzyme activity and affecting various transcription factors involved in crucial biological processes (Srinivasulu et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .
Mode of Action
Related compounds like apocynin, which also contains a 3-methoxyphenyl group, have been found to inhibit nadph oxidase activity . NADPH oxidase is an enzyme that reduces oxygen to superoxide, which can be used by the immune system to kill bacteria and fungi .
Biochemical Pathways
Compounds with similar structures, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), have been found to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism .
Pharmacokinetics
A study on hmpa, a compound with a similar structure, showed that after oral administration, it was rapidly metabolized and widely distributed to organs with a similar profile (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .
Result of Action
A study on hmpa, a compound with a similar structure, showed that it significantly enhanced absolute grip strength and relative grip strength, and decreased the plasma level of blood urea nitrogen after exercise .
Action Environment
It is known that the bioavailability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Future Directions
The future directions for research on related compounds include further exploration of their potential uses. For example, it has been suggested that a new hybrid compound of chalcone-salicylate can be developed as an anticancer agent candidate . Further studies are needed to confirm these findings and to explore the potential applications of “4-(3-Methoxyphenyl)-4-oxobutyronitrile”.
properties
IUPAC Name |
4-(3-methoxyphenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJFAFAHGPNGIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605707 |
Source
|
Record name | 4-(3-Methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-4-oxobutyronitrile | |
CAS RN |
38102-72-6 |
Source
|
Record name | 4-(3-Methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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